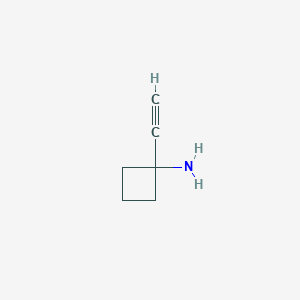![molecular formula C11H13N3OS2 B2558720 2-(メチルスルファニル)-4-モルフォリノチエノ[3,2-d]ピリミジン CAS No. 33548-43-5](/img/structure/B2558720.png)
2-(メチルスルファニル)-4-モルフォリノチエノ[3,2-d]ピリミジン
説明
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with a methylsulfanyl group at the 2-position and a morpholine ring at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The specific interactions and resulting changes would depend on the particular target involved .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and other cellular processes .
Result of Action
Given the range of targets associated with pyrido[2,3-d]pyrimidines, it is likely that the compound could have a variety of effects at the molecular and cellular level .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenes and formylated pyrimidines, under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Attachment of the Morpholine Ring: The morpholine ring is usually introduced through nucleophilic substitution reactions involving morpholine and a suitable leaving group on the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction of the thieno[3,2-d]pyrimidine core can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thieno[3,2-d]pyrimidine derivatives.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the electrophile used.
類似化合物との比較
Similar Compounds
2-(Methylsulfanyl)pyrido[2,3-d]pyrimidine: Similar core structure but lacks the morpholine ring.
4-Morpholinothieno[3,2-d]pyrimidine: Similar core structure but lacks the methylsulfanyl group.
2-(Methylsulfanyl)-4-piperidinothieno[3,2-d]pyrimidine: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is unique due to the combination of the methylsulfanyl group and the morpholine ring on the thieno[3,2-d]pyrimidine core. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
IUPAC Name |
4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-16-11-12-8-2-7-17-9(8)10(13-11)14-3-5-15-6-4-14/h2,7H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCQBSOBYLQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326513 | |
| Record name | 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33548-43-5 | |
| Record name | 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901326513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2558637.png)

![8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate](/img/structure/B2558644.png)
![2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2558645.png)
methanone](/img/structure/B2558646.png)

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2558648.png)
![3'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B2558649.png)



![1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}prop-2-en-1-one](/img/structure/B2558657.png)


